CID 69624848

Description

No specific information about CID 69624848 is available in the provided evidence. In general, PubChem CIDs are unique numerical identifiers for chemical compounds, enabling access to properties, bioactivity, and related research. For example, and use CIDs to compare substrates, inhibitors, and placental transfer classes of compounds like Tubocuraine (CID 6000) and betulin (CID 72326) .

Properties

Molecular Formula |

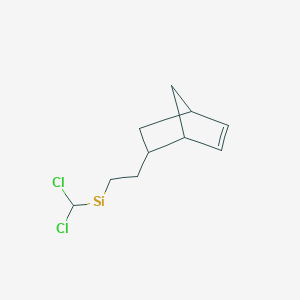

C10H14Cl2Si |

|---|---|

Molecular Weight |

233.21 g/mol |

InChI |

InChI=1S/C10H14Cl2Si/c11-10(12)13-4-3-9-6-7-1-2-8(9)5-7/h1-2,7-10H,3-6H2 |

InChI Key |

GVDHKEHFRJEXRE-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC(C1C=C2)CC[Si]C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-2-ene, 5-[2-(dichloromethylsilyl)ethyl]- typically involves the reaction of norbornene derivatives with dichloromethylsilane under specific conditions. One common method includes the hydrosilylation of norbornene with dichloromethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and catalysts is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-2-ene, 5-[2-(dichloromethylsilyl)ethyl]- undergoes various chemical reactions, including:

Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

Reduction: The dichloromethyl group can be reduced to a methyl group.

Substitution: The chlorine atoms in the dichloromethylsilyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or other hydride donors are typical reducing agents.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

Oxidation: Silanols or siloxanes.

Reduction: Methyl-substituted derivatives.

Substitution: Various substituted silyl derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo[2.2.1]hept-2-ene, 5-[2-(dichloromethylsilyl)ethyl]- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Employed in the development of silicon-based bioactive compounds.

Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.

Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-2-ene, 5-[2-(dichloromethylsilyl)ethyl]- involves its ability to participate in various chemical reactions due to the presence of the reactive dichloromethylsilyl group. This group can undergo nucleophilic substitution, oxidation, and reduction, allowing the compound to interact with different molecular targets and pathways. The rigidity of the norbornene backbone also contributes to its stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 69624848 lacks direct data, and outline methodologies for comparing compounds using structural, functional, and pharmacological criteria. Below is a hypothetical comparison framework:

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Findings from Analog Studies:

- Structural Similarity : Compounds like betulin (CID 72326) and troglitazone (CID 5591) derive activity from core scaffolds (e.g., triterpenes, thiazolidinediones), suggesting that this compound’s properties may depend on its backbone .

- Bioactivity: CID 6000 (Tubocuraine) and analogs highlight the role of charged nitrogen groups in neuromuscular blocking, a feature absent in non-ionic compounds like betulin .

- Pharmacokinetics : emphasizes placental transfer differences among analogs, which could guide toxicity assessments for this compound if data were available .

Methodological Recommendations for Future Studies

Structural Elucidation : Apply techniques like GC-MS (as in ) or X-ray diffraction to resolve this compound’s structure.

In Silico Screening : Use molecular docking to predict targets, leveraging frameworks like ’s 3D overlays for substrate-inhibitor interactions.

In Vivo Models : Adopt protocols from and to assess toxicity and efficacy in disease models.

Q & A

Q. Table 1: Common Sources of Data Contradiction in Compound Studies

| Factor | Mitigation Strategy | Example for this compound |

|---|---|---|

| Purity variability | HPLC validation with certified reference standards | Batch-to-batch consistency checks |

| Assay sensitivity | Use complementary techniques (e.g., SPR + MST) | Confirm binding kinetics via SPR |

| Model system limits | Compare in vitro (recombinant enzyme) vs. in vivo (knockout models) | Validate target engagement in mice |

Basic: What methodologies are appropriate for conducting a literature review on this compound?

Methodological Answer:

Follow a structured review protocol :

Keyword strategy : Combine this compound with terms like "kinetic analysis," "crystal structure," or "metabolic stability."

Screening criteria : Exclude studies lacking experimental validation (e.g., computational-only predictions).

Data extraction : Tabulate findings by assay type, model system, and outcome (see Table 2) .

Q. Table 2: Literature Review Data Extraction Template

| Study ID | Assay Type | Model System | Key Finding | Confidence Level (1–5) |

|---|---|---|---|---|

| [Ref 1] | Enzyme inhibition | Recombinant human CYP3A4 | IC₅₀ = 2.3 µM | 4 (validated with controls) |

| [Ref 2] | Molecular docking | X-ray crystal structure (PDB 1ABC) | Binding energy = -9.8 kcal/mol | 3 (no experimental validation) |

Advanced: How to optimize experimental design for studying this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Methodological Answer:

Implement mixed-methods approaches :

Q. Key Considerations :

- Power analysis : Calculate sample size using G*Power to ensure statistical robustness (α = 0.05, power = 0.8).

- Ethical compliance : Adhere to ARRIVE guidelines for in vivo studies .

Basic: How to ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer:

Follow ACS Guidelines for Experimental Reproducibility :

Synthesis : Document reaction conditions (catalyst, solvent, temperature) and purification steps (e.g., column chromatography gradients).

Characterization : Provide ≥2 independent analytical validations (e.g., ¹H/¹³C NMR, HRMS, elemental analysis) .

Data reporting : Include raw spectra in supplementary materials and reference commercial batch numbers for reagents .

Advanced: How to address gaps in structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

Adopt a multi-parametric optimization (MPO) framework :

Design : Use Cheminformatics tools (e.g., Schrödinger’s CombiGlide) to generate analogs with modified substituents.

Testing : Prioritize compounds using in silico ADMET predictions (e.g., QikProp) followed by in vitro assays.

Analysis : Apply machine learning (e.g., Random Forest) to correlate structural features with bioactivity .

Q. Table 3: SAR Data Analysis Workflow

| Step | Tool/Resource | Output Metrics |

|---|---|---|

| Analog generation | CombiGlide | Diversity score, synthetic feasibility |

| ADMET prediction | QikProp | LogP, CNS permeability, hERG inhibition |

| Bioactivity modeling | Random Forest (Python) | Feature importance rankings |

Basic: How to validate the specificity of this compound for its purported target?

Methodological Answer:

Use counter-screening strategies :

Selectivity panels : Test against phylogenetically related targets (e.g., kinase isoforms).

Negative controls : Include inactive enantiomers or scrambled peptides in assays.

Genetic validation : CRISPR/Cas9 knockout models to confirm target dependency .

Advanced: How to integrate omics data (proteomics, metabolomics) into this compound’s mechanistic studies?

Methodological Answer:

Leverage systems biology approaches :

Data acquisition : LC-MS/MS for proteomics and NMR for metabolomics.

Integration : Use platforms like MetaboAnalyst or STRING for pathway mapping.

Validation : siRNA knockdown or inhibitor studies to confirm hub nodes in networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.